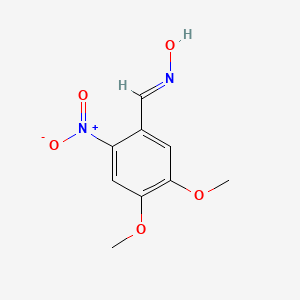

4,5-Dimethoxy-2-nitrobenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

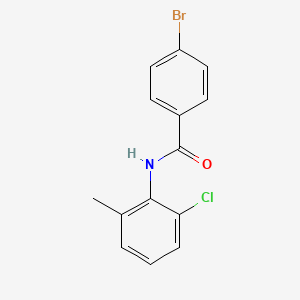

4,5-Dimethoxy-2-nitrobenzaldehyde oxime is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of methoxy groups at the 4 and 5 positions, a nitro group at the 2 position, and an oxime functional group attached to the benzaldehyde moiety. It is a valuable chemical in various research and industrial applications due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4,5-Dimethoxy-2-nitrobenzaldehydoxime beinhaltet typischerweise die Nitrierung von 4,5-Dimethoxybenzaldehyd, gefolgt von der Bildung des Oxims. Die Nitrierung kann mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen durchgeführt werden. Der resultierende 4,5-Dimethoxy-2-nitrobenzaldehyd wird dann mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumacetat behandelt, um das Oxime zu bilden .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 4,5-Dimethoxy-2-nitrobenzaldehydoxime nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseprozesse. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von Durchflussreaktoren zur Steigerung der Ausbeute und Effizienz.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,5-Dimethoxy-2-nitrobenzaldehydoxime unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Oxidation: Die Oximgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid zu einer Nitrosogruppe oxidiert werden.

Substitution: Die Methoxygruppen können mit starken Nucleophilen nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Oxidation: Wasserstoffperoxid, Essigsäure.

Substitution: Natriumhydroxid, Kalium-tert-butoxid.

Hauptprodukte:

Reduktion: 4,5-Dimethoxy-2-aminobenzaldehyd.

Oxidation: 4,5-Dimethoxy-2-nitrosobenzaldehyd.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxy-2-nitrobenzaldehydoxime hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Forschungen laufen, um sein Potenzial als Pharmakophor in der Arzneimittelentwicklung zu untersuchen.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen Feinchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4,5-Dimethoxy-2-nitrobenzaldehydoxime beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren und so zu verschiedenen biologischen Wirkungen führen. Die Oximgruppe kann auch an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Biomolekülen teilnehmen, was ihre Aktivität und Funktion beeinflusst.

Ähnliche Verbindungen:

4,5-Dimethoxy-2-nitrobenzaldehyd: Fehlt die Oximgruppe, aber es weist ähnliche Strukturmerkmale auf.

4,5-Dimethoxy-2-aminobenzaldehyd: Entsteht durch Reduktion der Nitrogruppe in 4,5-Dimethoxy-2-nitrobenzaldehydoxime.

4,5-Dimethoxy-2-nitrosobenzaldehyd: Entsteht durch Oxidation der Oximgruppe in 4,5-Dimethoxy-2-nitrobenzaldehydoxime.

Einzigartigkeit: 4,5-Dimethoxy-2-nitrobenzaldehydoxime ist einzigartig durch das Vorhandensein sowohl der Nitro- als auch der Oximgruppe, die eine unterschiedliche Reaktivität und potenzielle biologische Aktivitäten verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Wirkmechanismus

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethoxy-2-nitrobenzaldehyde: Lacks the oxime group but shares similar structural features.

4,5-Dimethoxy-2-aminobenzaldehyde: Formed by the reduction of the nitro group in 4,5-Dimethoxy-2-nitrobenzaldehyde oxime.

4,5-Dimethoxy-2-nitrosobenzaldehyde: Formed by the oxidation of the oxime group in this compound.

Uniqueness: this compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel |

C9H10N2O5 |

|---|---|

Molekulargewicht |

226.19 g/mol |

IUPAC-Name |

(NE)-N-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3/b10-5+ |

InChI-Schlüssel |

CRQFTYUZLLSSDF-BJMVGYQFSA-N |

Isomerische SMILES |

COC1=C(C=C(C(=C1)/C=N/O)[N+](=O)[O-])OC |

Kanonische SMILES |

COC1=C(C=C(C(=C1)C=NO)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)

![3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11947152.png)

![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)

![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)

![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)